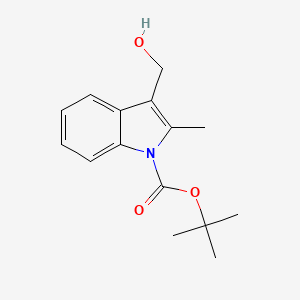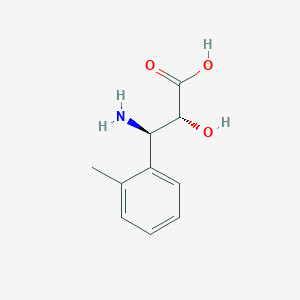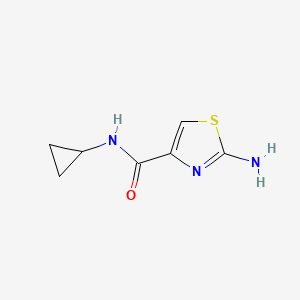![molecular formula C17H27ClN2O B1520588 1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride CAS No. 1212099-46-1](/img/structure/B1520588.png)
1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride
Vue d'ensemble
Description
1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound used in scientific research . It has the CAS Number: 1212099-46-1 and a molecular weight of 310.87 .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H26N2O.ClH/c1-19(2)14-8-6-13(7-9-14)16-15-5-3-4-10-17(15,20)11-12-18-16;/h6-9,15-16,18,20H,3-5,10-12H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Effects
The compound 1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride has been studied for its analgesic and anti-inflammatory effects. Research indicates that this compound, in various doses, demonstrates significant analgesic and anti-inflammatory activity. It was found to have a pronounced anti-inflammatory effect at a specific dose, significantly greater than that of diclofenac sodium, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Local Anesthetic Activity and Acute Toxicity
Local Anesthetic Activity
Another study evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives. The research highlighted the potential of these compounds as local anesthetics, with findings indicating that all investigated derivatives showed high local anesthetic activity on rabbit eyes in the studied concentrations, surpassing the effectiveness of lidocaine in terms of the duration of complete anesthesia. This suggests the compound's derivatives could serve as promising drug candidates following further investigations (Azamatov et al., 2023).
Potential Antitumor Agents
Antitumor Activity
The phenyl-substituted derivatives of the compound have been synthesized and evaluated for in vivo antitumor activity. The research aimed to find active compounds with the lowest possible DNA association constants. Some derivatives showed solid tumor activity, with specific substitutions leading to compounds more effective than the parent compound, suggesting their utility in treating leukemia and solid tumors (Atwell et al., 1989).
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-19(2)14-8-6-13(7-9-14)16-15-5-3-4-10-17(15,20)11-12-18-16;/h6-9,15-16,18,20H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWAKCBKZCYQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3CCCCC3(CCN2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















